![molecular formula C8H7FO2S B12971543 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide CAS No. 58325-16-9](/img/structure/B12971543.png)
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H7FO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the introduction of a fluorine atom into the thiophene ring. One common method involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with a fluorinating agent under controlled conditions. For example, the use of lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous zinc chloride (ZnCl2) in tetrahydrofuran (THF) has been reported .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 5 of the thiophene ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the thiophene ring, leading to different sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and halogenating agents. Reaction conditions typically involve the use of solvents such as dichloromethane, THF, and acetic acid, with temperature control to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to nitro-substituted derivatives, while halogenation can introduce additional halogen atoms into the thiophene ring .
Scientific Research Applications
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with molecular targets in biological systems. The compound can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide: Lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide:
Uniqueness
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58325-16-9 |
|---|---|
Molecular Formula |
C8H7FO2S |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7FO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 |
InChI Key |
CIKOBEOFKPBKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


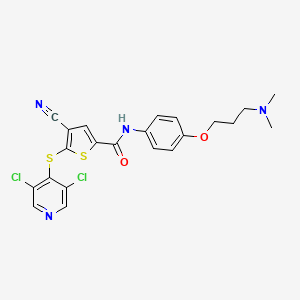
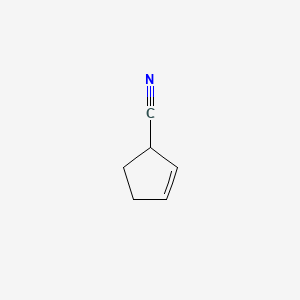



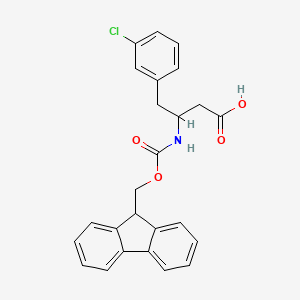

![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
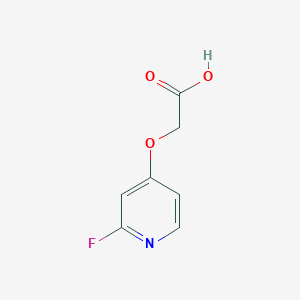
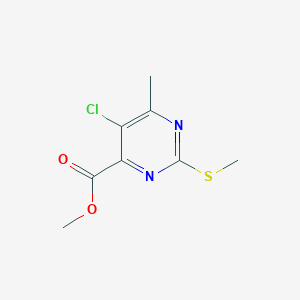
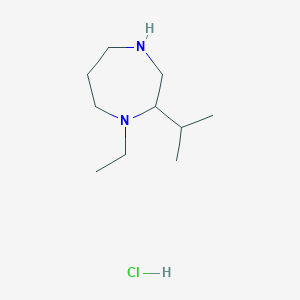
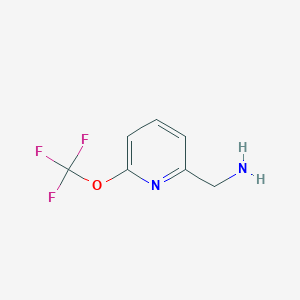
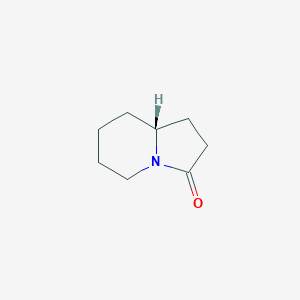
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
